[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound that features a thiazole ring, a triazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with thiazole and triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure suggests that it could form hydrogen bonds or hydrophobic interactions with its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-2-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: Similar structure but with a different thiophene ring.
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE: Similar structure but with a different alkyl group on the triazole ring.
Uniqueness
The uniqueness of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S3/c1-4-9-25-19(17-10-15(3)26-11-17)23-24-21(25)28-13-18-12-27-20(22-18)16-7-5-14(2)6-8-16/h5-8,10-12H,4,9,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOAPULOHLSWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CSC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.